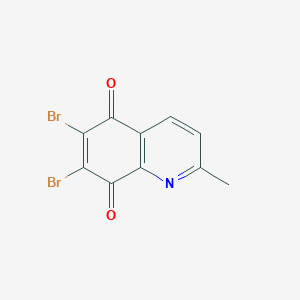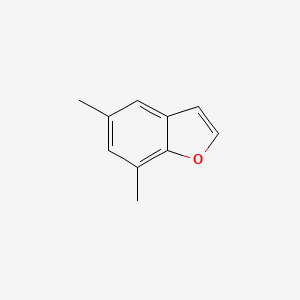
5,8-Quinolinedione, 6,7-dibromo-2-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dibromo-2-methylquinoline-5,8-dione: is a chemical compound with the molecular formula C10H5Br2NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of two bromine atoms at positions 6 and 7, a methyl group at position 2, and a quinoline-5,8-dione core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dibromo-2-methylquinoline-5,8-dione typically involves the bromination of 2-methylquinoline-5,8-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions.
Industrial Production Methods: Industrial production of 6,7-dibromo-2-methylquinoline-5,8-dione follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 6,7-dibromo-2-methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinoline-5,8-dione core to quinoline-5,8-diol.
Substitution: The bromine atoms at positions 6 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) and lithium aluminum hydride (LiAlH) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: Quinoline-5,8-diol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 6,7-dibromo-2-methylquinoline-5,8-dione is used as a building block in the synthesis of more complex quinoline derivatives
Biology: In biological research, this compound is studied for its potential as an inhibitor of certain enzymes and proteins. Its unique structure allows it to interact with biological targets, making it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of various diseases, including cancer and infectious diseases. Its ability to modulate biological pathways makes it a promising candidate for drug development.
Industry: 6,7-dibromo-2-methylquinoline-5,8-dione is used in the production of dyes, pigments, and other specialty chemicals. Its brominated structure imparts unique color properties, making it useful in the formulation of high-performance materials.
作用机制
The mechanism of action of 6,7-dibromo-2-methylquinoline-5,8-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular communication. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
- 6,7-dichloro-2-methylquinoline-5,8-dione
- 6,7-difluoro-2-methylquinoline-5,8-dione
- 6,7-diiodo-2-methylquinoline-5,8-dione
Comparison: Compared to its analogs, 6,7-dibromo-2-methylquinoline-5,8-dione exhibits unique reactivity due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine, fluorine, and iodine, which can influence the compound’s chemical behavior and interactions. This makes 6,7-dibromo-2-methylquinoline-5,8-dione particularly useful in applications where specific reactivity and interactions are desired.
属性
CAS 编号 |
220657-98-7 |
|---|---|
分子式 |
C10H5Br2NO2 |
分子量 |
330.96 g/mol |
IUPAC 名称 |
6,7-dibromo-2-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H5Br2NO2/c1-4-2-3-5-8(13-4)10(15)7(12)6(11)9(5)14/h2-3H,1H3 |
InChI 键 |
CRMQXUKKCZXGIK-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C(=O)C(=C(C2=O)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-](/img/structure/B12898203.png)

![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
![1,2,3-Trichloro-6-fluorodibenzo[b,d]furan](/img/structure/B12898218.png)


![2-(Chloromethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12898235.png)
![n-{3,5-Dibromo-4-[(4-methyl-2-propylquinolin-6-yl)oxy]benzoyl}glycine](/img/structure/B12898239.png)

![3,6-Diiodo-2-(5-iodofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12898269.png)
![N-[4-[[[[(4,5-Dimethyloxazol-2-YL)amino]iminomethyl]amino]sulfonyl]phenyl]acetamide](/img/structure/B12898280.png)
